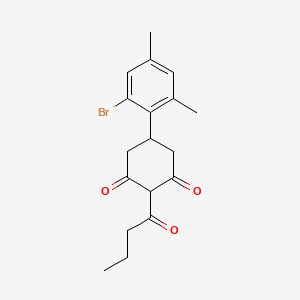
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione typically involves multiple steps, starting with the bromination of 4,6-dimethylphenyl compounds. The brominated intermediate is then subjected to further reactions to introduce the butanoyl and cyclohexane-1,3-dione groups. Common reagents used in these steps include bromine, acetic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethylphenyl isocyanate: This compound shares the brominated aromatic ring but differs in its functional groups and overall structure.
2-Amino-5-bromo-4,6-dimethylpyridine: Another similar compound with a brominated aromatic ring, but with an amino group instead of the butanoyl and cyclohexane-1,3-dione moieties.
Uniqueness
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione is unique due to its combination of a brominated aromatic ring and a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
88176-06-1 |
|---|---|
Molecular Formula |
C18H21BrO3 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
5-(2-bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C18H21BrO3/c1-4-5-14(20)18-15(21)8-12(9-16(18)22)17-11(3)6-10(2)7-13(17)19/h6-7,12,18H,4-5,8-9H2,1-3H3 |
InChI Key |
RZPRANWNJRPWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)C2=C(C=C(C=C2Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


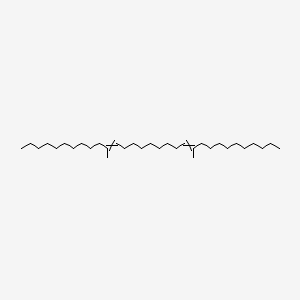
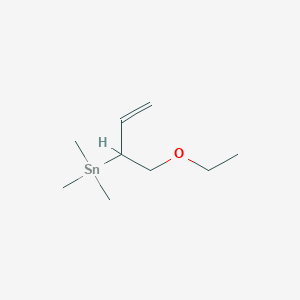
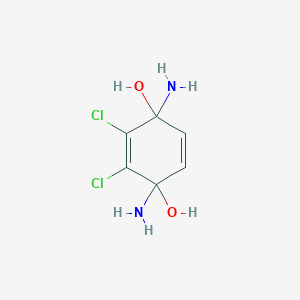
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
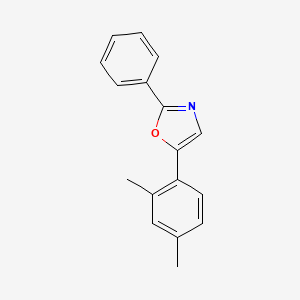
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
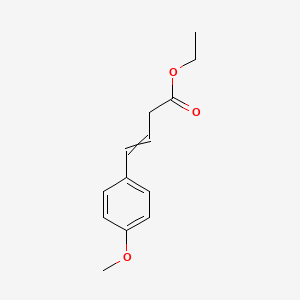
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
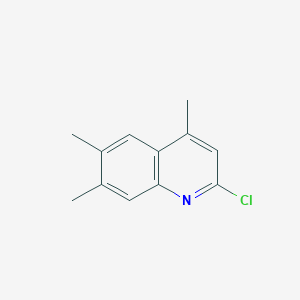
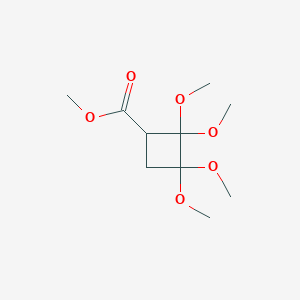
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
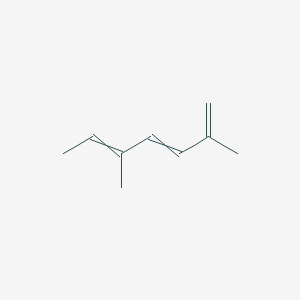
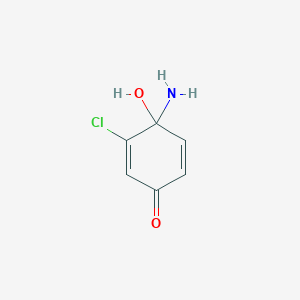
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
